molecular formula C18H20INO4 B1661539 2-(4-Iodo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine CAS No. 919797-25-4

2-(4-Iodo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine

Cat. No. B1661539
CAS RN: 919797-25-4
M. Wt: 441.3
InChI Key: NJNMIPDEUMTYNV-UHFFFAOYSA-N
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Description

2-(4-Iodo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine, also known as Methylone, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It was first synthesized in the 1990s as a potential antidepressant, but its psychoactive effects were soon discovered, leading to its classification as a Schedule I controlled substance in the United States. Despite its illegal status, Methylone continues to be studied for its potential therapeutic applications and its effects on the brain.

Mechanism of Action

2-(4-Iodo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters in the brain, leading to an increase in their levels. This results in a feeling of euphoria and increased energy, similar to the effects of other stimulant drugs.
Biochemical and Physiological Effects:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine has been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. It also increases the release of dopamine and serotonin in the brain, leading to feelings of pleasure and reward. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine has been found to have a relatively short half-life, with effects lasting for several hours.

Advantages and Limitations for Lab Experiments

2-(4-Iodo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine has been used in animal studies to investigate its effects on the brain and behavior. It has been found to be a useful tool for studying the neurochemical mechanisms involved in drug addiction and depression. However, due to its illegal status, research on 2-(4-Iodo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine is limited, and it can be difficult to obtain for scientific purposes.

Future Directions

There are several areas of research that could be pursued in the future with regards to 2-(4-Iodo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine. These include further investigation into its potential therapeutic applications, particularly in the treatment of depression and addiction. Additionally, more research is needed to fully understand the long-term effects of 2-(4-Iodo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine on the brain and behavior, as well as the potential risks associated with its use. Finally, the development of new synthetic cathinones with improved therapeutic potential and reduced side effects is an area of active research.

Scientific Research Applications

2-(4-Iodo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. It has been found to have similar effects to other antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs), but with fewer side effects. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine has also been studied for its potential use in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animals.

properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO4/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15/h3-5,8-9,20H,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNMIPDEUMTYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726967
Record name N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1,3-benzodioxole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine

CAS RN

919797-25-4
Record name N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1,3-benzodioxole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919797-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Iodo-2,5-dimethoxyphenyl)-N-((2,3-methylenedioxyphenyl)methyl)ethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919797254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1,3-benzodioxole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25I-NBMD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R99110126K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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